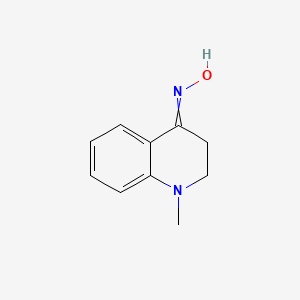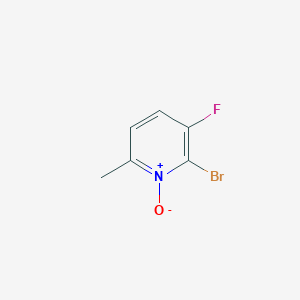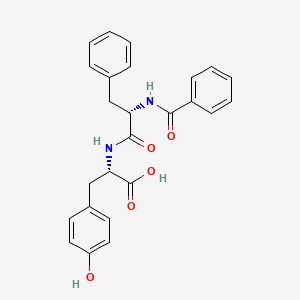
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with chloro, methyl, and nitro groups, and an amine group attached to an ethyl-propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE typically involves multiple steps. One common route starts with the nitration of 2-chloro-6-methylpyridine to introduce the nitro group. This is followed by a substitution reaction to introduce the amine group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
化学反应分析
Types of Reactions
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine compounds.
科学研究应用
Chemistry
In chemistry, 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2-Chloro-6-methyl-3-nitro-pyridine: Lacks the ethyl-propyl amine group.
4-Amino-2-chloro-6-methyl-3-nitro-pyridine: Contains an amino group instead of the ethyl-propyl chain.
Uniqueness
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-3-nitro-N-pentan-3-ylpyridin-4-amine |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-8(5-2)14-9-6-7(3)13-11(12)10(9)15(16)17/h6,8H,4-5H2,1-3H3,(H,13,14) |
InChI 键 |
KBWJFHDOMBAMNB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(o-Methoxyphenyl)imidazo[2,1-b]-benzothiazole](/img/structure/B8511697.png)


![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B8511718.png)
![chloro(dimethyl)(2-methyl-8H-indeno[2,1-b]thiophen-8-yl)silane](/img/structure/B8511725.png)

![Phosphonium, [(2-hydroxy-5-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B8511739.png)







